N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine
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Overview
Description
N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine typically involves the condensation reaction between 3-ethoxybenzaldehyde and 1-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Primary amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-naphthalenamine
- N-[(E)-(4-fluorophenyl)methylidene]-1-naphthalenamine
- N-[(E)-(3-methoxyphenyl)methylidene]-1-naphthalenamine
Uniqueness
N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine is unique due to its specific ethoxy substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17NO |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C19H17NO/c1-2-21-17-10-5-7-15(13-17)14-20-19-12-6-9-16-8-3-4-11-18(16)19/h3-14H,2H2,1H3 |
InChI Key |
VRXJUXJISHAFPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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